molecular formula C7H15BrO B8687620 1-Bromo-5-ethoxypentane

1-Bromo-5-ethoxypentane

Cat. No.: B8687620
M. Wt: 195.10 g/mol
InChI Key: DRTWXURLAVHUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-ethoxypentane is an alkyl bromide derivative with the molecular formula C₇H₁₅BrO. It features a bromine atom at the terminal carbon (position 1) and an ethoxy group (-OCH₂CH₃) at position 5 of a pentane chain. This dual functionalization imparts unique reactivity and physical properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions (e.g., SN2 mechanisms) or as a precursor for constructing ether-linked polymers .

Properties

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

1-bromo-5-ethoxypentane

InChI

InChI=1S/C7H15BrO/c1-2-9-7-5-3-4-6-8/h2-7H2,1H3

InChI Key

DRTWXURLAVHUQM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-Bromo-5-ethoxypentane with key analogs, emphasizing substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
This compound Br (C1), -OCH₂CH₃ (C5) C₇H₁₅BrO 195.10 Ether synthesis, SN2 reactions
1-Bromo-5-chloropentane Br (C1), Cl (C5) C₅H₁₀BrCl 181.49 Sequential halogen substitution
1-Bromo-4-methylpentane Br (C1), -CH₃ (C4) C₆H₁₃Br 165.07 Steric hindrance in SN2 reactions
5-Bromo-1-pentene Br (C5), C=C (C1) C₅H₉Br 149.03 Allylic bromination, polymerization
1-Bromopentane Br (C1) C₅H₁₁Br 151.05 Baseline alkyl bromide reactivity

Key Observations :

  • Ethoxy Group Influence: The ethoxy substituent in this compound increases polarity compared to non-oxygenated analogs (e.g., 1-Bromo-4-methylpentane), enhancing solubility in polar solvents like ethanol or acetone.
  • Halogen vs. Alkyl Substituents : The ethoxy group’s electron-donating nature contrasts with electron-withdrawing halogens (e.g., Cl in 1-Bromo-5-chloropentane), altering reaction kinetics in nucleophilic substitutions.
  • Steric Effects : Branched analogs like 1-Bromo-4-methylpentane exhibit reduced SN2 reactivity due to steric hindrance, whereas linear this compound favors bimolecular substitution .
Physical Properties
  • Boiling Points : While exact data for this compound are unavailable, 1-Bromopentane (151.05 g/mol) boils at ~129°C . The ethoxy group likely raises the boiling point due to increased polarity and molecular weight.
  • Solubility : The ethoxy group enhances water solubility compared to purely hydrocarbon analogs but less than ionic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.